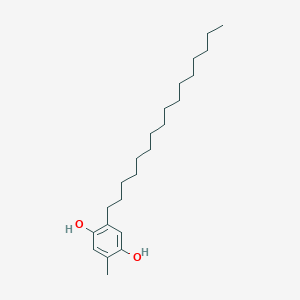

2-Hexadecyl-5-methylhydroquinone

Description

Overview of Hydroquinone (B1673460) Chemistry in Academic Research

Hydroquinone, also known as benzene-1,4-diol, is an aromatic organic compound with the chemical formula C₆H₄(OH)₂. wikipedia.org It consists of a benzene (B151609) ring with two hydroxyl groups attached in a para position. wikipedia.org This structure makes it a type of phenol (B47542) and a derivative of benzene. wikipedia.org In academic research, the chemistry of hydroquinone and its derivatives is a significant area of study due to their diverse reactivity and applications. The hydroxyl groups of hydroquinone are weakly acidic, similar to other phenols, and can be easily alkylated to form ethers. wikipedia.org The hydroquinone ring is also susceptible to substitution reactions like Friedel-Crafts alkylation. wikipedia.org

A key aspect of hydroquinone chemistry is its redox activity. Hydroquinones can be oxidized to form the corresponding quinones, and this reversible process is central to their function in various chemical and biological systems. researchgate.netresearchgate.net This redox cycling capability allows them to act as electron carriers and antioxidants. wikipedia.orgresearchgate.net For instance, in the anthraquinone (B42736) process, substituted hydroquinones are used to produce hydrogen peroxide. wikipedia.org Furthermore, their ability to scavenge free radicals makes them effective polymerization inhibitors for monomers like acrylic acid and methyl methacrylate. wikipedia.org

Significance of Alkyl-Substituted Hydroquinones in Chemical Biology

The addition of alkyl substituents to the hydroquinone core significantly modifies its chemical and biological properties, making alkyl-substituted hydroquinones a topic of great interest in chemical biology. The alkyl chain's length and branching influence the compound's lipophilicity, which in turn affects its solubility and interaction with biological membranes. ontosight.ai For example, the long hexadecyl chain in 2-Hexadecyl-5-methylhydroquinone increases its solubility in non-polar environments. ontosight.ai

In the realm of chemical biology, alkyl-substituted hydroquinones are primarily recognized for their antioxidant properties. ontosight.ai They can protect biological molecules from damage caused by reactive oxygen species (ROS). researchgate.net This antioxidant activity is crucial for their potential applications in preventing and treating diseases associated with oxidative stress. researchgate.net Some alkyl-substituted hydroquinones have also been investigated for other biological activities, including antimicrobial and anti-inflammatory effects. ontosight.ai The study of how different alkyl substitutions affect the biological activity of hydroquinones is an active area of research, aiming to develop new therapeutic agents and tools for studying biological processes. nih.gov

Historical Context of Research on this compound

Research into hydroquinone and its derivatives dates back to 1843 when Friedrich Wöhler first coined the term "hydroquinone". wikipedia.org The exploration of alkyl-substituted hydroquinones for their antioxidant properties has been a significant extension of this early work. The synthesis of various alkylated hydroquinones has been a focus, with methods evolving over time. For instance, early methods for synthesizing compounds like 2-(tert-Butyl)-5-methylbenzene-1,4-diol were often low in yield and produced mixtures that required extensive purification. agriculturejournals.cz

While specific historical research milestones for this compound are not extensively documented in readily available literature, the broader context of research on long-chain alkyl hydroquinones suggests that interest in such compounds arose from the desire to create highly lipophilic antioxidants. These could be incorporated into fatty or oily matrices, such as in food preservation or cosmetics. The hexadecyl chain, a 16-carbon chain, would confer strong lipid solubility.

Current State of Research and Emerging Areas for this compound

Current research continues to explore the potential of this compound and other alkyl-substituted hydroquinones. A significant focus remains on their antioxidant capabilities. ontosight.ai Studies are investigating their efficacy in preventing lipid peroxidation and scavenging various types of free radicals. nih.gov

Emerging areas of research for this compound likely involve its application in more specialized fields. Given its lipophilic nature, it could be investigated as a stabilizer in polymeric materials and plastics, preventing degradation from light and oxygen. ontosight.ai Furthermore, there is growing interest in the broader biological activities of such compounds, beyond their antioxidant effects. This includes exploring their potential as enzyme inhibitors or modulators of cell signaling pathways. The instability of some hydroquinones in biological media and their tendency to auto-oxidize are also areas of active investigation, as these properties can influence their biological effects and potential applications. researchgate.net The development of more efficient and selective synthetic methods for producing this compound and related compounds is also an ongoing research endeavor. google.comchemicalbook.com

Chemical and Biological Profile

This section details the chemical properties, synthesis, and biological activities of this compound.

Chemical Properties and Characterization

This compound is an organic compound with the molecular formula C₂₃H₄₀O₂ and a molecular weight of 348.56 g/mol . chemnet.com Its structure consists of a hydroquinone ring substituted with a hexadecyl group at the 2-position and a methyl group at the 5-position. ontosight.ai This substitution pattern gives it a high degree of lipophilicity. ontosight.ai

| Property | Value |

| Molecular Formula | C₂₃H₄₀O₂ |

| Molecular Weight | 348.56 g/mol |

| CAS Number | 21182-65-0 |

| Density | 0.951 g/cm³ |

| Boiling Point | 484.5 °C at 760 mmHg |

| Flash Point | 206.1 °C |

| Refractive Index | 1.508 |

| Vapor Pressure | 5.19E-10 mmHg at 25°C |

| Data sourced from ChemNet chemnet.com |

Synthesis and Manufacturing Processes

The synthesis of substituted hydroquinones can be achieved through various methods. A common approach involves the Friedel-Crafts alkylation of hydroquinone or a substituted hydroquinone. wikipedia.org For instance, the synthesis of 2,3,5-trimethylhydroquinone can start from hydroquinone or methylhydroquinone (B43894). google.com

Another general method for synthesizing substituted hydroquinones is the oxidation of corresponding phenols. For example, the oxidation of m-cresol (B1676322) using a Ti-superoxide catalyst and hydrogen peroxide can yield 2-methyl-1,4-benzoquinone, which can then be reduced to 2-methylhydroquinone. chemicalbook.com A similar strategy could potentially be adapted for the synthesis of this compound, starting with the appropriately substituted phenol.

A more specific, though related, synthesis involves the Mannich reaction. This method has been used to produce 2,3,5-trimethylhydroquinone from hydroquinone or methylhydroquinone by reacting them with formaldehyde (B43269) and a secondary amine to form a Mannich salt, which is then hydrocracked. google.com

Biological Activities

The primary biological activity attributed to this compound and other alkyl-substituted hydroquinones is their antioxidant activity. ontosight.ai This activity stems from their ability to donate a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing it and preventing it from causing oxidative damage to cells and tissues. researchgate.net The resulting hydroquinone radical can then be stabilized through resonance.

The long hexadecyl chain of this compound makes it particularly effective in lipid-rich environments, such as cell membranes, where it can inhibit lipid peroxidation. nih.gov Some studies on similar compounds, like 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ), have shown potent antimutagenic and anticarcinogenic effects, suggesting that long-chain alkyl hydroquinones could have significant chemopreventive properties. nih.gov

Beyond antioxidant activity, research has explored other potential biological effects. For instance, some hydroquinone derivatives have been found to exhibit antimicrobial and anti-inflammatory properties. ontosight.ai Furthermore, the ability of quinones and hydroquinones to interact with enzymes has been noted. nih.gov While specific studies on the enzyme inhibition profile of this compound are limited, the general class of compounds is known to be capable of such interactions. nih.govnih.gov The nature of this inhibition can be complex, potentially involving mixed or non-competitive mechanisms. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-hexadecyl-5-methylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-19-22(24)20(2)18-23(21)25/h18-19,24-25H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINXRUYNUJLKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=C(C=C(C(=C1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175415 | |

| Record name | 2-Hexadecyl-5-methylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21182-65-0 | |

| Record name | 2-Hexadecyl-5-methyl-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21182-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexadecyl-5-methylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021182650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexadecyl-5-methylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexadecyl-5-methylhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 2 Hexadecyl 5 Methylhydroquinone

Redox Chemistry of Hydroquinone (B1673460) Systems

The redox chemistry of hydroquinones is a cornerstone of their function, particularly as antioxidants. This involves the reversible oxidation to the corresponding quinone, a process that underpins their ability to scavenge reactive oxygen species.

Oxidation to Quinone Forms and Mechanistic Studies

2-Hexadecyl-5-methylhydroquinone can be oxidized to its corresponding quinone, 2-Hexadecyl-5-methyl-1,4-benzoquinone. This transformation involves the loss of two electrons and two protons from the hydroxyl groups of the hydroquinone. The reaction is a fundamental process in its role as a radical scavenger.

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the general mechanism for hydroquinone oxidation provides a strong model. The process can be represented as a two-step oxidation:

Formation of the Semiquinone Radical: The hydroquinone loses one electron and one proton to form a semiquinone radical.

Formation of the Quinone: The semiquinone radical loses a second electron and proton to form the stable quinone.

This compound ⇌ 2-Hexadecyl-5-methyl-1,4-benzoquinone + 2H⁺ + 2e⁻

Stability and Degradation Pathways under Various Conditions

The stability of this compound is a crucial factor in its practical applications, particularly in environments where it is exposed to oxygen, light, and heat. As an antioxidant, its primary degradation pathway involves its oxidation to the quinone form.

Under oxidative stress, such as in the presence of free radicals in lipid-based systems like oils and fats, this compound will be consumed as it performs its antioxidant function. The resulting 2-Hexadecyl-5-methyl-1,4-benzoquinone can potentially undergo further reactions, such as polymerization or reactions with other components in the matrix, although specific studies on these subsequent pathways for this compound are scarce.

The long hexadecyl chain enhances its solubility in nonpolar media, which can influence its stability and degradation kinetics in such environments. For instance, in an oil, it would be more stable against leaching into an aqueous phase compared to a more hydrophilic antioxidant. However, its degradation would still be primarily driven by the presence of pro-oxidants within the oil.

Factors that can accelerate the degradation of this compound include:

Elevated Temperatures: Increased thermal energy can accelerate the rate of oxidation.

Exposure to UV Light: Light can provide the energy to initiate radical chain reactions, leading to faster degradation.

Presence of Metal Ions: Transition metals like iron and copper can act as catalysts for oxidation.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The hydroquinone ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and alkyl groups. Conversely, the electron-rich nature of the ring generally makes it less susceptible to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, which are absent in this molecule.

Electrophilic Aromatic Substitution:

The hydroxyl and alkyl groups are ortho- and para-directing activators. In this compound, the positions ortho and para to the activating groups are already substituted. However, the remaining unsubstituted positions on the ring (positions 3 and 6) are activated and could potentially undergo electrophilic substitution, although steric hindrance from the bulky hexadecyl group might influence the regioselectivity.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring.

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br) onto the aromatic ring.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group onto the aromatic ring. nih.govsapub.org

For this compound, the hydroxyl groups would likely need to be protected (e.g., as ethers) before carrying out many standard electrophilic substitution reactions to prevent side reactions. The directing effects of the existing substituents would favor substitution at the less sterically hindered available position.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the benzene (B151609) ring of this compound is generally unfavorable due to the high electron density of the ring. Such reactions typically require the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex), which are not present in this molecule. Therefore, direct nucleophilic displacement of a hydrogen atom or other groups from the aromatic ring is not a facile process under normal conditions.

Derivatization Strategies for Structure-Activity Relationship Studies

To explore and optimize the biological activity of this compound, various derivatization strategies can be employed. These modifications can alter its physicochemical properties, such as lipophilicity, and can be used to probe its interactions with biological targets.

Ether and Ester Formation

The hydroxyl groups of this compound are key sites for derivatization. They can be readily converted into ethers or esters.

Etherification: Reaction with alkyl halides or other alkylating agents in the presence of a base can yield mono- or di-ether derivatives. This modification would mask the antioxidant properties of the hydroquinone (if both hydroxyls are etherified) but could be used to modulate its solubility and bioavailability. The synthesis of such derivatives could provide valuable insights into the importance of the free hydroxyl groups for its activity.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides can form mono- or di-ester derivatives. Esterification can be used to create prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active hydroquinone. This strategy can also be used to attach other functional moieties to the molecule. For instance, esterification with fatty acids could further enhance its lipophilicity.

| Derivative Type | Potential Reagents | Key Outcome |

| Ether | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., NaH, K₂CO₃) | Modulates solubility, can protect the hydroxyl groups, and helps to study the role of free hydroxyls in its activity. |

| Ester | Acyl chlorides (e.g., acetyl chloride), acid anhydrides (e.g., acetic anhydride), or carboxylic acids (with a coupling agent) | Can create prodrugs, enhance lipophilicity, and allow for the attachment of other functional groups. |

Conjugation with Biomolecules

To target specific biological sites or to enhance the biological activity profile, this compound can be conjugated to various biomolecules, such as amino acids or peptides. mdpi.comnih.gov This approach is a powerful tool in medicinal chemistry for developing targeted therapeutics.

The conjugation typically involves creating a reactive handle on either the hydroquinone or the biomolecule, followed by a coupling reaction. For instance, a carboxylic acid group could be introduced onto the hydroquinone (or one of its derivatives), which can then be coupled to the amine group of an amino acid or a peptide using standard peptide coupling reagents (e.g., DCC, HOBt).

Alternatively, the hydroxyl groups could be modified with a linker that possesses a reactive functional group suitable for bioconjugation, such as a maleimide (B117702) for reaction with thiols or an azide (B81097) for click chemistry. The long hexadecyl chain of this compound makes it an interesting candidate for conjugation to create lipophilic conjugates that may have enhanced cell membrane permeability.

| Biomolecule | Potential Conjugation Strategy | Purpose of Conjugation |

| Amino Acids/Peptides | Amide bond formation between a carboxylated hydroquinone derivative and the amine group of the amino acid/peptide. | Targeted delivery, modulation of biological activity, and improved pharmacokinetic properties. |

| Other Biomolecules | Use of bifunctional linkers to connect the hydroquinone to other molecules like carbohydrates or nucleic acids. | To create novel bioactive compounds with specific targeting or therapeutic properties. |

These derivatization and conjugation strategies open up a wide range of possibilities for developing new analogs of this compound with tailored properties for various applications, particularly in the fields of antioxidants and medicinal chemistry. hilarispublisher.commdpi.comnih.gov

Biological and Mechanistic Investigations of 2 Hexadecyl 5 Methylhydroquinone

Elucidation of Biological Mechanisms

The biological activities of 2-Hexadecyl-5-methylhydroquinone are presumed to be rooted in its chemical structure: a hydroquinone (B1673460) ring substituted with a long hexadecyl alkyl chain and a methyl group. The hydroquinone moiety is a well-established redox-active functional group, while the long alkyl chain imparts significant lipophilicity, likely influencing its localization within cellular membranes and interactions with lipid-soluble components.

Antioxidant Mechanisms at the Molecular Level

As a hydroquinone, this compound is classified as a potent antioxidant. Its primary role is to mitigate the damaging effects of oxidative stress by neutralizing harmful free radicals and other reactive oxygen species (ROS).

The principal antioxidant mechanism of hydroquinones involves the donation of a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing the radical and preventing it from causing cellular damage. This process transforms the hydroquinone into a less reactive semiquinone radical, which can be further oxidized to a stable quinone. The presence of the electron-donating methyl group on the aromatic ring is expected to enhance the hydrogen-donating ability of the hydroxyl groups, thus potentiating its free radical scavenging capacity. The long hexadecyl chain would likely favor its activity in lipid environments, protecting cell membranes from lipid peroxidation.

Interactions with Cellular Redox Systems

Cellular redox homeostasis is maintained by a complex network of antioxidant systems, including enzymatic and non-enzymatic components. Hydroquinones have the potential to interact with these systems. For instance, they may influence the levels of endogenous antioxidants such as glutathione (B108866) (GSH), a key player in cellular detoxification and redox signaling. The quinone form of this compound, generated after its antioxidant action, could potentially react with GSH, a process that would need to be tightly regulated to avoid depletion of this critical antioxidant.

Enzymatic Interactions and Modulatory Effects

The structure of this compound suggests potential interactions with various enzymes. For example, it might act as a substrate or inhibitor for enzymes involved in redox metabolism, such as quinone reductases. These enzymes can reduce quinones back to hydroquinones, thereby regenerating the antioxidant capacity of the molecule. Furthermore, its structural similarity to other phenolic compounds suggests it could potentially inhibit enzymes like xanthine (B1682287) oxidase, which is a source of superoxide (B77818) radicals. However, specific studies on the enzymatic interactions of this compound are lacking.

Signaling Pathway Modulation Studies

There is currently a significant gap in the scientific literature regarding the specific effects of this compound on cellular signaling pathways. Based on the activities of other phenolic antioxidants, it is plausible that this compound could influence signaling cascades sensitive to the cellular redox state, such as those involving nuclear factor-kappa B (NF-κB) or the Keap1-Nrf2 pathway. The Nrf2 pathway is a master regulator of the antioxidant response, and its activation by phenolic compounds can lead to the increased expression of a wide array of protective enzymes. However, without direct experimental evidence, any such roles for this compound remain speculative.

In Vitro Biological Activity Research

In vitro studies provide a foundational understanding of a compound's biological effects at the cellular and molecular level, absent the complexities of a whole organism. Research into this compound and related structures has utilized various cellular and microbial systems to elucidate potential mechanisms of action and biological activities.

Cellular Model Systems for Mechanistic Research

While direct mechanistic studies on this compound are not extensively documented, research on structurally similar long-chain alkylhydroquinones and other quinone derivatives provides significant insight into its likely cellular effects. A primary mechanism associated with quinone compounds is the induction of oxidative stress. Cationic quinone derivatives have been shown to accumulate in mitochondria, leading to a high rate of reactive oxygen species (ROS) production. msu.ru This surge in ROS can overwhelm cellular antioxidant defenses, leading to oxidative damage and subsequent programmed cell death, or apoptosis. msu.ru

For example, studies using HeLa cells demonstrated that certain quinone derivatives stimulate apoptosis under conditions of oxidative stress. msu.ru In a separate investigation, the alkylhydroquinone 10′(Z)-heptadecenylhydroquinone was found to suppress melanin (B1238610) production in mouse B16 melanoma cells. acs.org Notably, this compound induced significantly less oxidative stress compared to unmodified hydroquinone, suggesting that the long alkyl chain modifies its cytotoxic profile. acs.org Research on other quinone structures has also shown that hydroquinone can activate proteins involved in oxidative stress responses and stress-adaptive signaling pathways. researchgate.net

Investigations in Microbial Systems

The quinone structural motif is present in numerous compounds with established antimicrobial properties. Hydroquinones and their derivatives have been investigated for their ability to inhibit the growth of various pathogenic microbes. The antibacterial activity of this class of compounds is often more pronounced against Gram-positive bacteria than Gram-negative bacteria. nih.gov

The general mechanism is believed to involve the disruption of cellular redox processes or direct damage to the bacterial cell membrane. nih.gov The lipophilic nature of the long alkyl chain on this compound would theoretically enhance its ability to interact with and penetrate the lipid-rich bacterial cell membrane, a crucial factor for antimicrobial efficacy. While specific minimum inhibitory concentration (MIC) data for this compound is limited, the activity of related quinone compounds highlights the potential of this chemical class. For instance, various synthetic pyrimidoisoquinolinquinones have demonstrated inhibitory activity against Gram-positive pathogens with MIC values ranging from 0.5 to 64 µg/mL.

Table 1: Illustrative Antimicrobial Activity of Related Quinone Derivatives

| Compound Class | Target Organism | Activity Range (MIC) |

|---|---|---|

| Pyrimidoisoquinolinquinones | Gram-positive bacteria | 0.5 - 64 µg/mL |

| Cationic Anthraquinone (B42736) Analogs | Staphylococcus aureus (MRSA) | 32 - 256 mg/mL |

| Thioxanthone Derivatives | Fungi | Broad-spectrum effects |

This table presents data for structurally related quinone compounds to illustrate the antimicrobial potential of the chemical class, as specific data for this compound is not widely available.

Protein-Ligand Binding Studies

A key aspect of understanding a compound's biological activity is identifying its molecular targets. For alkylhydroquinones, a significant protein target has been identified: tyrosinase. acs.orgnih.gov Tyrosinase is a copper-containing enzyme that plays a critical role in the production of melanin. nih.gov Its inhibition is a major goal in the development of skin-whitening cosmetics and treatments for hyperpigmentation. tandfonline.com

An alkylhydroquinone with a C17 chain, 10′(Z)-heptadecenylhydroquinone, was identified as a potent inhibitor of tyrosinase, with a half-maximal inhibitory concentration (IC50) of 37 µM, which was more effective than unmodified hydroquinone (IC50 of 70 µM). acs.org The hydroquinone portion of the molecule acts as the competitive inhibitor at the enzyme's active site, while the long, lipophilic alkyl chain is thought to facilitate the compound's retention within cell membrane compartments. acs.orgnih.gov This anchoring effect could increase the local concentration of the inhibitor near the membrane-associated tyrosinase enzyme, thereby enhancing its inhibitory potency. acs.org Molecular docking simulations of other phenolic compounds with tyrosinase have shown that interactions with key amino acid residues, such as His244 and Met280, are crucial for binding. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure, researchers can identify the key molecular features, or pharmacophores, responsible for its effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Chemistry

Quantitative structure-activity relationship (QSAR) is a computational technique used to build mathematical models that correlate the chemical structure of a compound with its biological activity. researchgate.net These models use calculated physicochemical descriptors to predict the activity of new, unsynthesized analogs, thereby streamlining the drug discovery process.

For phenolic antioxidants like this compound, relevant descriptors in QSAR models often include parameters related to the ease of hydrogen atom donation from the hydroxyl groups, such as the bond dissociation enthalpy (BDE). researchgate.net A lower BDE generally correlates with higher antioxidant activity. researchgate.net Other important parameters can include the ionization potential and the energy of the highest occupied molecular orbital (E(homo)). researchgate.net

Impact of Alkyl Chain Length on Biological Activity

The hexadecyl (C16) alkyl chain is a dominant feature of this compound and plays a critical role in defining its biological activity. The length and lipophilicity of the alkyl substituent are known to be crucial for the efficacy of many biologically active molecules.

The primary effect of the long alkyl chain is a significant increase in the molecule's lipophilicity, or fat-solubility. This property governs how the compound interacts with and partitions into biological membranes. As seen with the tyrosinase inhibitor 10′(Z)-heptadecenylhydroquinone, the long alkyl chain likely serves as a lipid anchor, facilitating the compound's localization within the cell membrane. acs.org This membrane retention is believed to be a key reason for its enhanced potency compared to hydroquinone alone, as it concentrates the molecule near its membrane-bound enzyme target. acs.org

Effects of Substituent Position and Type on Activity

The biological activity of hydroquinone derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. In this compound, the presence of a long C16 alkyl (hexadecyl) chain and a methyl group dictates its physicochemical properties and, consequently, its biological interactions.

The hexadecyl group at the 2-position imparts significant lipophilicity to the molecule. ontosight.ai This property is crucial for its ability to partition into and traverse lipid membranes, a key factor for interacting with intracellular targets. The position of this alkyl chain is critical. Isomers with the chain at different positions would likely exhibit varied activity due to steric hindrance and altered electronic properties of the hydroquinone ring.

The methyl group at the 5-position also plays a role. Substituents on the quinone ring are known to modulate their redox potential. mdpi.com The electron-donating nature of the methyl group can influence the ease with which the hydroquinone can be oxidized to its corresponding quinone, a central aspect of its antioxidant activity and potential role in cellular redox signaling. The specific substitution pattern (2-alkyl, 5-methyl) determines the precise electronic distribution and steric environment around the hydroxyl groups, which is fundamental to its reactivity and binding affinity for molecular targets. researchgate.net

To illustrate these structure-activity relationships (SAR), a hypothetical comparison can be made based on established chemical principles.

Interactive Data Table: Hypothetical Structure-Activity Relationships of Hydroquinone Analogs

| Substituent Change (from this compound) | Predicted Effect on Lipophilicity | Predicted Effect on Redox Potential | Rationale |

| Shorter alkyl chain (e.g., Ethyl) | Decrease | Minor Change | Reduced lipophilicity would decrease membrane permeability. |

| Branched alkyl chain | Decrease | Minor Change | Increased steric bulk may hinder binding to target proteins. |

| No methyl group | No Change | Increase (more easily oxidized) | Removal of an electron-donating group can alter redox cycling properties. |

| Additional electron-withdrawing group (e.g., Chloro) | Minor Change | Significant Increase | Would make the compound a stronger oxidizing agent but potentially less effective as a radical scavenger. |

Stereochemical Influences on Biological Activity

Stereochemistry is a critical factor in pharmacology and molecular biology, as biological systems are inherently chiral. While this compound itself is an achiral molecule, the introduction of a chiral center, for instance through modification of the hexadecyl chain, would result in enantiomers.

It is well-established that different enantiomers of a chiral compound can have vastly different biological activities, potencies, and metabolic fates. nih.gov This is because the three-dimensional arrangement of atoms is fundamental for molecular recognition by protein targets like enzymes and receptors. An interaction between a chiral drug and a chiral receptor establishes a diastereomeric relationship, often resulting in one enantiomer fitting the binding site much more effectively than the other. nih.gov

Should a chiral analog of this compound be synthesized, it would be imperative to separate and test the individual enantiomers. Studies on other chiral molecules have demonstrated that one enantiomer may be highly active while the other is less active or even inactive. nih.gov In some cases, the "inactive" enantiomer can contribute to off-target effects. Therefore, evaluating the pure enantiomers is a crucial step in drug discovery to understand the true pharmacological profile and to develop a more specific and effective agent. nih.gov

Chemical Biology Perspectives on this compound

Chemical biology provides a powerful lens through which to investigate the mechanisms of action of bioactive small molecules like this compound. researchgate.net This field utilizes chemical tools and techniques to probe and manipulate biological systems, aiming to identify the specific molecular targets of a compound and unravel the complex cellular pathways it modulates. google.comuniprot.org

Molecular Target Identification and Validation

A primary goal in chemical biology is to answer the question: "What proteins does this compound interact with to produce a biological effect?" Identifying the direct molecular targets of this compound is essential for understanding its mechanism of action. Several robust strategies exist for target deconvolution. nih.gov

Direct biochemical methods often involve immobilizing the small molecule onto a solid support (like a bead) to perform affinity chromatography. A cell lysate is passed over the beads, and proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry. nih.gov Another approach involves creating photo-affinity probes, where the compound is modified with a photoreactive group that forms a covalent bond with its target protein upon UV irradiation, allowing for subsequent capture and identification. nih.gov

Genetic approaches, such as combining small-molecule screens with RNA interference (RNAi) libraries, can also identify targets by finding genes whose knockdown mimics the phenotype of the compound. nih.gov Furthermore, computational methods and in silico docking can predict potential binding partners based on the compound's structure and the known structures of proteins. mdpi.com Following identification, target validation is performed using techniques like cell-based assays, in vitro binding assays with purified proteins, and genetic knockouts to confirm that interaction with the putative target is responsible for the observed biological activity. mdpi.com

Interactive Data Table: Common Methods for Molecular Target Identification

| Method | Principle | Advantages | Limitations |

| Affinity Chromatography | Immobilized compound captures binding proteins from a cell lysate. | Direct identification of binding partners. | Requires chemical modification; risk of non-specific binding. |

| Photo-Affinity Labeling | A modified compound covalently crosslinks to its target upon photoactivation. | Captures even weak or transient interactions in a cellular context. | Can be technically challenging; potential for non-specific labeling. |

| RNAi/CRISPR Screening | Identifies genes whose knockdown/knockout phenocopies the compound's effect. | Does not require compound modification; performed in a relevant cellular context. | Identifies necessary genes, which may not be the direct binding target. |

| Proteome-wide Thermal Shift Assay (CETSA) | Target engagement by a compound stabilizes the protein against heat-induced denaturation. | Label-free; applicable in live cells and tissues. | Requires specific antibodies or advanced mass spectrometry. |

Chemical Probes and Reporter Systems Development

To visualize and track this compound within a cell or to facilitate its use in target identification assays, chemical probes can be developed. A chemical probe is a modified version of the bioactive molecule that retains its essential biological activity but includes an additional functional handle or reporter group. nih.gov

Common modifications include:

Affinity Tags: A biotin (B1667282) tag can be added, allowing the probe-protein complex to be strongly captured by streptavidin-coated beads for enrichment and identification. nih.gov

Fluorescent Dyes: Attaching a fluorophore allows for the visualization of the compound's subcellular localization using fluorescence microscopy, providing clues about its site of action.

Click Chemistry Handles: Small, inert functional groups like alkynes or azides can be incorporated. These handles allow for the highly specific and efficient attachment of reporter tags (like biotin or fluorophores) after the probe has interacted with its target within the cell, a technique known as bioorthogonal chemistry. nih.gov

The design of such probes is non-trivial. The attachment point for the linker and tag must be carefully chosen to avoid disrupting the key interactions of the parent molecule with its target.

Omics-Based Approaches (e.g., Proteomics in elucidating interaction networks)

"Omics" technologies provide a global view of the cellular response to a small molecule. Proteomics, the large-scale study of proteins, is particularly valuable for elucidating the interaction networks affected by a compound. While specific proteomics data for this compound is not widely published, studies on related hydroquinones offer a clear precedent.

For instance, a proteomics and transcriptomics study on how Bacillus subtilis responds to 2-methylhydroquinone (2-MHQ), a structurally related compound, revealed a complex network of induced proteins. nih.gov The study showed that 2-MHQ treatment led to the significant upregulation of several putative ring-cleavage dioxygenases and oxidoreductases. nih.gov Mutational analyses confirmed that specific dioxygenases, MhqA and MhqO, were crucial for conferring resistance to 2-MHQ, indicating they are key components of the cellular response network. nih.gov This type of study moves beyond identifying a single target to map the broader pathway and network-level perturbations caused by the compound.

Interactive Data Table: Proteins Upregulated in Bacillus subtilis in Response to 2-methylhydroquinone nih.gov

| Protein/Operon | Encoded Function | Response to 2-MHQ | Implication |

| yodED (mhqED) | Putative hydroquinone-specific extradiol dioxygenase | Strong Induction | Involved in the catabolism/detoxification of 2-MHQ. |

| ydfNOP (mhqNOP) | Putative hydroquinone-specific extradiol dioxygenase | Strong Induction | Involved in the catabolism/detoxification of 2-MHQ. |

| ykcA (mhqA) | Putative hydroquinone-specific extradiol dioxygenase | Strong Induction | Confirmed to confer resistance to 2-MHQ. |

| yodC | Nitroreductase | Induction | Part of a general stress response to aromatic compounds. |

| yfiDE (catDE) | Catechol-2,3-dioxygenase | Moderate Induction | Shows some cross-reactivity in response, part of catechol degradation. |

Such omics-based approaches are invaluable for generating hypotheses about a compound's mechanism of action and for understanding the broader biological context of its effects.

Research on Derivatives and Analogues of 2 Hexadecyl 5 Methylhydroquinone

Synthesis and Evaluation of Substituted Hydroquinone (B1673460) Analogues

The synthesis of analogues of 2-Hexadecyl-5-methylhydroquinone allows for a systematic investigation of structure-activity relationships. By modifying the aromatic ring or the alkyl chain, researchers can fine-tune the compound's properties for various applications.

Structural Modifications of the Aromatic Ring

Modifications to the aromatic ring of this compound can significantly alter its electronic and steric properties. While specific studies on the derivatization of this exact compound are not extensively documented, general synthetic strategies for substituted hydroquinones can be applied. These modifications can include the introduction of additional substituents or the alteration of existing ones.

For instance, the introduction of further alkyl or alkoxy groups onto the benzene (B151609) ring can enhance the molecule's lipophilicity and antioxidant capabilities. nih.gov The hydroxyl groups of the hydroquinone moiety are ortho- and para-directing, making the aromatic ring highly activated towards electrophilic aromatic substitution. researchgate.net This reactivity can be harnessed to introduce a variety of functional groups.

Common synthetic approaches to modify the aromatic ring of hydroquinone derivatives include:

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of additional alkyl or acyl groups onto the aromatic ring, further modifying its steric and electronic environment.

Nitration and Subsequent Reduction: Nitration of the aromatic ring followed by reduction can introduce amino groups, which can then be further functionalized.

Halogenation: The introduction of halogen atoms can influence the compound's reactivity and potential for further cross-coupling reactions.

The following table outlines potential structural modifications to the aromatic ring of this compound and the expected impact on its properties.

| Modification | Synthetic Approach | Potential Impact on Properties |

| Introduction of a second methyl group | Friedel-Crafts Alkylation | Increased lipophilicity, altered redox potential |

| Introduction of a hydroxyl group | Electrophilic Hydroxylation | Enhanced antioxidant activity, increased polarity |

| Introduction of an amino group | Nitration followed by reduction | Potential for further derivatization, altered biological activity |

| Introduction of a halogen atom | Halogenation | Modified electronic properties, potential for cross-coupling reactions |

Diversification of the Alkyl Chain

The long hexadecyl chain of this compound is a key feature influencing its physical properties, such as solubility and membrane permeability. Research into the diversification of this alkyl chain aims to understand how its length and structure affect the compound's function.

Synthetic strategies for creating analogues with different alkyl chains often involve the alkylation of a hydroquinone precursor with various alkyl halides or other alkylating agents. For example, a general synthesis could involve the reaction of 2-methylhydroquinone with different alkyl bromides of varying lengths (e.g., C10, C12, C18) to produce a series of 2-alkyl-5-methylhydroquinone analogues.

A study on the synthesis of novel 2-methyl-1,4-naphthoquinone derivatives, which share a similar structural motif, demonstrated that varying the length of the alkyl side chain significantly impacted their biological activity. nih.gov Derivatives with C14 and C16 tails showed the highest bioactivity in vitro, which decreased with longer side chains. nih.gov This suggests that an optimal alkyl chain length exists for specific biological interactions.

The table below summarizes potential modifications to the alkyl chain and their predicted effects.

| Alkyl Chain Modification | Synthetic Approach | Predicted Effect on Properties |

| Shorter alkyl chain (e.g., decyl) | Alkylation with decyl bromide | Increased water solubility, altered membrane interactions |

| Longer alkyl chain (e.g., eicosyl) | Alkylation with eicosyl bromide | Decreased water solubility, enhanced lipophilicity |

| Branched alkyl chain | Alkylation with a branched alkyl halide | Altered steric hindrance, potential changes in biological activity |

| Unsaturated alkyl chain | Alkylation with an alkenyl halide | Introduction of rigidity, potential for new chemical reactions |

Exploration of Hydroquinone-Quinone Redox Pairs in Analogues

A fundamental characteristic of hydroquinones is their ability to undergo reversible oxidation to form the corresponding quinones. This hydroquinone-quinone redox couple is central to the biological and chemical functions of these compounds, including their antioxidant activity and role in electron transport chains. researchgate.net The redox potential of this pair is influenced by the substituents on the aromatic ring. researchgate.net

The conversion of a hydroquinone to a quinone involves the loss of two electrons and two protons. researchgate.net In the context of this compound analogues, modifications to the aromatic ring or the alkyl chain can modulate the ease of this oxidation-reduction process. For example, electron-donating groups, such as alkyl groups, tend to lower the redox potential, making the hydroquinone easier to oxidize.

The study of the redox properties of newly synthesized analogues is crucial for understanding their potential as antioxidants or as components in redox-active materials. Cyclic voltammetry is a common technique used to measure the redox potentials of these compounds.

Natural Product-Inspired Derivatives

Nature provides a vast library of complex molecules that can serve as inspiration for the design of novel compounds. Research into derivatives of this compound has drawn from the structures of biogenetically related natural products.

Biogenetically Related Meroterpenoids

Meroterpenoids are a class of natural products with a mixed biosynthetic origin, typically derived from both terpenoid and polyketide pathways. plos.org They often feature a polycyclic terpenoid moiety attached to an aromatic core, which can be a hydroquinone. plos.org The structural diversity of meroterpenoids is vast, arising from different terpenoid precursors and various cyclization patterns. plos.org

While no meroterpenoids directly incorporating a this compound unit have been reported, the general structural motif of a hydroquinone linked to a lipophilic, cyclic terpene provides a blueprint for the design of new analogues. The synthesis of such compounds would involve the coupling of a suitable terpenoid precursor to a 2-methylhydroquinone core, followed by alkylation with a hexadecyl group, or vice versa. These complex structures could exhibit novel biological activities, inspired by the diverse functions of naturally occurring meroterpenoids, which include antimicrobial and cytotoxic effects. plos.org

Hydroquinones from Natural Defensive Secretions (e.g., Millipedes)

Millipedes are known to produce a diverse array of chemical defense compounds, with quinones and hydroquinones being prominent components in the secretions of many species. nih.govfrontiersin.org These secretions serve as a defense mechanism against predators and microorganisms. nih.gov

The defensive secretions of various millipede species contain a mixture of benzoquinones and hydroquinones with different substitution patterns. nih.gov For example, the secretions of some species contain 2-methyl-1,4-benzoquinone and 2-methoxy-3-methyl-1,4-benzoquinone as major components. frontiersin.org The presence of hydroquinones with varying alkyl and methoxy (B1213986) substituents in these natural defensive cocktails highlights the evolutionary optimization of these structures for biological activity. nih.gov

The study of these natural hydroquinones provides valuable insights into the types of structural modifications that can lead to potent biological effects. While this compound itself has not been definitively identified in millipede secretions, the presence of structurally related alkylated and methylated hydroquinones in these natural sources suggests that this compound and its derivatives could possess interesting and potentially useful biological properties. nih.gov

The following table lists some hydroquinones and benzoquinones found in millipede defensive secretions, showcasing the structural diversity of these natural products. nih.gov

| Compound Name | Chemical Structure | Found in Millipede Secretions |

| Hydroquinone | C₆H₄(OH)₂ | Yes |

| Toluquinone | CH₃C₆H₃(O)₂ | Yes |

| 2-Methoxy-3-methylbenzoquinone | CH₃O(CH₃)C₆H₂(O)₂ | Yes |

| 2,3-Dimethoxy-5-methylbenzoquinone | (CH₃O)₂(CH₃)C₆H(O)₂ | Yes |

Comparative Biological Activity of Analogues

The biological activity of analogues of this compound is intrinsically linked to their chemical structure, particularly the nature and position of substituents on the hydroquinone ring and the length and composition of the alkyl chain. While direct comparative studies on a series of this compound analogues are not extensively documented in publicly available research, the broader investigation of substituted hydroquinones and quinones provides significant insights into predictable structure-activity relationships.

The antioxidant activity, a key feature of hydroquinones, is highly dependent on the electronic environment of the hydroxyl groups. The presence of electron-donating groups, such as alkyl chains, on the aromatic ring generally enhances the antioxidant capacity by stabilizing the resulting phenoxyl radical formed during radical scavenging. For instance, studies on various methylbenzenediol derivatives have shown that the molecular structure and the ability to donate a hydrogen atom are critical for their antioxidant efficacy. researchgate.net The antioxidant activities of these compounds are influenced by the steric effects of bulky substituents, which can impact the accessibility of the hydroxyl groups to free radicals. researchgate.net

Furthermore, the introduction of different functional groups can modulate the biological profile of hydroquinone analogues. For example, the synthesis and evaluation of quinocarcin (B1679961) analogues with thioalkyl-substituents on the quinone and hydroquinone rings revealed potent antitumor activities. nih.gov This highlights the potential for enhancing the therapeutic properties of the this compound scaffold through the introduction of heteroatoms in the side chain or on the ring.

The following interactive data table summarizes the observed structure-activity relationships for various hydroquinone and quinone derivatives, providing a basis for predicting the effects of modifications to the this compound structure.

| Compound Class | Structural Modification | Observed Effect on Biological Activity | Reference |

| Methylbenzenediol Derivatives | Introduction of a bulky tert-butyl group | Decreased radical scavenging activity compared to the parent compound. | researchgate.net |

| 2,5-Bis(alkylamino)-1,4-benzoquinones | Variation in alkyl chain length | No simple correlation with phytotoxic activity. | researchgate.net |

| 1,4-Naphthoquinone Derivatives | Increased length of terpenyl substituents | Increased anticancer activity. | mdpi.com |

| Quinocarcin Analogues | Introduction of thioalkyl groups | High in vitro and in vivo antitumor activities. | nih.gov |

| Curcuminoid N-alkylpyridinium Salts | Increased length of the N-alkyl chain | Varied effects on antioxidant capacity depending on other substituents. | mdpi.com |

Development of Novel Chemical Entities Based on the this compound Scaffold

The development of novel chemical entities (NCEs) from the this compound scaffold is a promising avenue for drug discovery, leveraging the inherent biological activities of the hydroquinone core and the unique properties conferred by its specific substitution pattern. The general approach involves the rational design and synthesis of new molecules that retain the key pharmacophoric elements of the parent compound while introducing structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

One of the primary strategies in developing NCEs from this scaffold is to build upon its antioxidant properties. Research into natural hydroquinones has revealed a wide array of pharmacological activities stemming from their ability to modulate cellular redox status. mdpi.comnih.gov By synthesizing analogues with modified alkyl chains or additional functional groups on the aromatic ring, it may be possible to enhance the antioxidant efficacy or target it to specific cellular compartments. For instance, the design of novel antioxidants often focuses on improving the stability of the phenoxyl radical intermediate and modulating the compound's lipophilicity to control its distribution in biological systems.

The hydroquinone motif is also a key component in a number of anticancer agents. The ability of quinones and hydroquinones to undergo redox cycling can lead to the generation of reactive oxygen species (ROS) that are toxic to cancer cells. This pro-oxidant mechanism can be harnessed in the design of new anticancer drugs. The development of quinocarcin derivatives with thioalkyl substitutions, for example, has led to compounds with broad-spectrum activity against human xenografted carcinomas. nih.gov Applying similar strategies to the this compound scaffold could yield novel anticancer agents.

Furthermore, the structural similarity of the hydroquinone core to endogenous molecules like coenzyme Q10 opens up possibilities for developing NCEs that target metabolic pathways. The long alkyl chain of this compound is reminiscent of the isoprenoid tail of ubiquinone, suggesting that it might interact with components of the mitochondrial electron transport chain. Modifications to the quinone headgroup and the alkyl tail could lead to the development of novel modulators of mitochondrial function.

The process of developing NCEs from this scaffold would typically involve:

Lead Optimization: Synthesizing a library of analogues with systematic variations in the alkyl chain (length, branching, introduction of heteroatoms) and the aromatic ring (position and nature of substituents).

Biological Screening: Evaluating the synthesized compounds in a battery of in vitro assays to assess their antioxidant, anticancer, or other relevant biological activities.

Structure-Activity Relationship (SAR) Studies: Analyzing the screening data to identify the structural features that are critical for activity and selectivity. nih.gov

In Vivo Evaluation: Testing the most promising candidates in animal models to assess their efficacy and pharmacokinetic profiles.

While specific examples of NCEs derived directly from this compound are not yet prominent in the literature, the extensive research on related hydroquinone and quinone derivatives provides a solid foundation and a clear roadmap for future drug discovery efforts based on this versatile scaffold. nih.govresearchgate.netacs.orgnih.gov

Analytical and Characterization Methodologies in 2 Hexadecyl 5 Methylhydroquinone Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 2-Hexadecyl-5-methylhydroquinone, providing insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to map out the carbon and proton framework of the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methyl group on the benzene (B151609) ring, the long hexadecyl chain, and the hydroxyl protons can be observed. The aromatic protons would appear as singlets or doublets in the downfield region, characteristic of their electronic environment. The methyl group protons would present as a sharp singlet, while the numerous methylene (B1212753) groups of the hexadecyl chain would give rise to a complex multiplet in the upfield region. The hydroxyl protons often appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons, including those bearing the hydroxyl groups and the alkyl and methyl substituents, would resonate in the downfield region (typically 110-160 ppm). The carbons of the methyl group and the hexadecyl chain would appear in the upfield region.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY spectra reveal proton-proton couplings, helping to trace the connections within the hexadecyl chain and the aromatic ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of their respective signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.0 | 115 - 125 |

| Ar-OH | Variable (4.0 - 6.0) | - |

| Ar-C-O | - | 145 - 155 |

| Ar-C-Alkyl | - | 120 - 130 |

| Ar-C-Methyl | - | 125 - 135 |

| -CH₃ (on ring) | ~2.2 | ~16 |

| -CH₂- (alpha to ring) | ~2.5 | ~30 |

| -(CH₂)₁₄- | 1.2 - 1.6 | 22 - 32 |

| -CH₃ (terminal) | ~0.9 | ~14 |

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule can be ionized to produce a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), the mass-to-charge ratio (m/z) of which provides the molecular weight. The nominal molecular weight of this compound (C₂₃H₄₀O₂) is 348.56 g/mol .

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula with a high degree of confidence. This technique can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would confirm the molecular formula as C₂₃H₄₀O₂ by measuring the monoisotopic mass with high precision. uni.lu

Fragmentation patterns observed in the mass spectrum can also offer structural information. The cleavage of the long alkyl chain is a common fragmentation pathway, leading to a series of fragment ions separated by 14 Da (the mass of a CH₂ group). Another characteristic fragmentation would be the loss of the entire hexadecyl chain, resulting in a prominent peak corresponding to the methylhydroquinone (B43894) moiety.

Table 2: Predicted m/z Values for Adducts of this compound in Mass Spectrometry uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 349.31011 |

| [M+Na]⁺ | 371.29205 |

| [M-H]⁻ | 347.29555 |

| [M+NH₄]⁺ | 366.33665 |

| [M+K]⁺ | 387.26599 |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key characteristic peaks for this compound include:

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups. The broadness of this peak is due to hydrogen bonding.

Strong absorptions in the range of 2850-2960 cm⁻¹ correspond to the C-H stretching vibrations of the long hexadecyl chain and the methyl group.

Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹.

Absorptions in the 1450-1600 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic ring.

A strong band around 1200-1260 cm⁻¹ can be attributed to the C-O stretching of the hydroquinone's hydroxyl groups.

The presence of the long alkyl chain is prominently indicated by the strong C-H stretching and bending vibrations.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Hydroxyl) | Stretching, H-bonded | 3200 - 3600 (broad) |

| C-H (Alkyl) | Stretching | 2850 - 2960 (strong) |

| C-H (Aromatic) | Stretching | 3000 - 3100 (variable) |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Phenolic) | Stretching | 1200 - 1260 |

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantification of this compound and for monitoring its redox state. Hydroquinone (B1673460) and its derivatives exhibit characteristic absorption maxima in the UV region of the electromagnetic spectrum due to π-π* electronic transitions within the aromatic ring.

For quantification, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For hydroquinone itself, the λmax is typically around 293 nm. nih.govresearchgate.netnih.gov The presence of the alkyl and methyl substituents on the hydroquinone ring in this compound would be expected to cause a slight bathochromic (red) shift in the λmax.

Furthermore, UV-Vis spectroscopy can be used to monitor the oxidation of the hydroquinone to its corresponding quinone. The quinone form has a different electronic structure and will exhibit a distinct absorption spectrum, often with a new absorption band at a longer wavelength in the visible region. This change in the absorption spectrum allows for the study of redox reactions involving this compound.

Table 4: Typical Validation Parameters for UV-Vis Quantification of Hydroquinones nih.govnih.gov

| Parameter | Typical Value/Range |

| λmax | ~293 nm |

| Linearity Range | 1 - 50 µg/mL |

| Regression Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.24 µg/mL |

| Limit of Quantitation (LOQ) | ~0.72 µg/mL |

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and analysis of this compound from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For the analysis of this compound, a derivatization step is often necessary to increase its volatility and thermal stability, which is crucial for GC analysis. A common derivatization method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. nist.gov

In a GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase. The long hexadecyl chain of this compound results in a relatively long retention time.

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its positive identification by comparison with spectral libraries or through interpretation of the fragmentation pattern. The mass spectrometer can be operated in full scan mode to obtain the entire mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Table 5: Illustrative GC-MS Parameters for Analysis of a Derivatized Hydroquinone

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | Capillary, e.g., 5% Phenyl Methyl Siloxane |

| Injector Temperature | ~250 - 280 °C |

| Oven Temperature Program | Ramped, e.g., 100 °C to 300 °C |

| Carrier Gas | Helium or Hydrogen |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | e.g., 50 - 550 m/z |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of this compound from various matrices. Its application is crucial for ensuring the purity of synthetic batches and for tracking the compound in complex biological and environmental samples. The lipophilic nature of the hexadecyl chain combined with the polar hydroquinone moiety necessitates the use of reversed-phase HPLC (RP-HPLC), which is the most common mode of separation for this class of compounds.

In a typical RP-HPLC setup, a non-polar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded to silica (B1680970) particles, is employed. The separation is achieved by eluting the sample with a polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com The long hexadecyl chain of this compound results in strong hydrophobic interactions with the stationary phase, leading to longer retention times compared to less hydrophobic molecules.

The composition of the mobile phase is a critical parameter that is optimized to achieve adequate separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often preferred over isocratic elution (constant mobile phase composition) for complex samples containing compounds with a wide range of polarities. This allows for the efficient elution of both polar and non-polar compounds within a reasonable timeframe. The addition of a small amount of an acid, such as phosphoric acid or formic acid, to the mobile phase can help to suppress the ionization of the hydroquinone hydroxyl groups, resulting in sharper peaks and improved chromatographic resolution. sielc.com

Detection of this compound is most commonly performed using an ultraviolet (UV) detector. aseancosmetics.org The hydroquinone ring exhibits strong UV absorbance at specific wavelengths, providing a sensitive and reliable means of quantification. For more complex matrices or when higher specificity is required, HPLC can be coupled with a mass spectrometer (HPLC-MS). This powerful combination allows for the determination of the compound's molecular weight, providing an additional layer of confirmation and enabling the analysis of trace amounts in intricate biological samples. nih.govgxu.edu.cn Derivatization techniques, such as reaction with methanol, can be employed to enhance the ionization efficiency of quinones in electrospray ionization mass spectrometry (ESI-MS), leading to lower limits of detection. nih.govgxu.edu.cn

A summary of typical HPLC conditions used for the analysis of related hydroquinone compounds is presented in the table below.

| Parameter | Condition |

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis or Mass Spectrometry (MS) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

Advanced Analytical Techniques for Biological Systems

The study of this compound within biological systems necessitates the use of sophisticated analytical techniques that can provide insights into its interactions with biomolecules and its concentration in complex in vitro environments.

Chemical Cross-linking and Mass Spectrometry in Protein Interaction Studies

Understanding the biological activity of this compound often involves identifying its protein targets. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for elucidating protein-protein and protein-ligand interactions. acs.orgnih.gov This technique can provide low-resolution structural information by identifying amino acid residues that are in close proximity within a protein or between interacting proteins. nih.gov

The general workflow of an XL-MS experiment involves several key steps. acs.org First, the biological system of interest (e.g., purified protein, cell lysate, or even intact cells) is treated with a chemical cross-linking agent. acs.orgnih.gov These reagents contain two reactive groups that can form covalent bonds with specific functional groups on amino acid side chains, such as the primary amines of lysine (B10760008) residues. The choice of cross-linker is critical and depends on the specific application, with varying spacer arm lengths and reactive moieties.

After the cross-linking reaction, the proteins are enzymatically digested, typically with trypsin, to generate a complex mixture of peptides. acs.org This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org The mass spectrometer identifies the cross-linked peptides, which consist of two peptide chains covalently linked together. Specialized software is then used to analyze the complex tandem mass spectra and identify the specific amino acid residues that have been cross-linked. acs.org This information provides distance constraints that can be used to model the three-dimensional structure of the protein or protein complex and to map the binding site of a ligand like this compound.

Recent advancements in XL-MS, including the development of MS-cleavable cross-linkers and sophisticated data analysis software, have enabled proteome-wide cross-linking studies. acs.org These approaches can provide a global view of protein interaction networks within a cell and how they are perturbed by the presence of a small molecule. acs.org Furthermore, quantitative cross-linking methods can be used to study ligand-induced conformational changes in proteins. nih.gov

Quantitative Bioanalytical Methods for in vitro Studies

To evaluate the biological effects of this compound in in vitro systems, such as cell cultures, it is essential to have robust and validated quantitative bioanalytical methods. These methods are crucial for determining the concentration of the compound in the culture medium and within the cells, which is necessary for establishing accurate dose-response relationships.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological matrices due to its high sensitivity, selectivity, and wide dynamic range. nih.gov The development of a quantitative LC-MS/MS method involves several key steps, including sample preparation, chromatographic separation, mass spectrometric detection, and method validation.

Sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. For a lipophilic compound like this compound, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed techniques. An internal standard, a compound with similar physicochemical properties to the analyte, is typically added at the beginning of the sample preparation process to correct for any variability during extraction and analysis.

The chromatographic separation is usually achieved using a reversed-phase HPLC column, as described in section 6.2.2. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Method validation is performed to ensure that the analytical method is reliable and reproducible. nih.gov This involves assessing several parameters, including linearity, accuracy, precision, selectivity, and stability, according to regulatory guidelines. nih.govresearchgate.net

The table below outlines the key validation parameters for a quantitative bioanalytical method.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r) ≥ 0.99 nih.gov |

| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal value (±20% at the lower limit of quantification) nih.gov |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the lower limit of quantification) nih.gov |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within a specified percentage of the initial concentration. |

Emerging Research Areas and Advanced Applications of 2 Hexadecyl 5 Methylhydroquinone

Role in Chemical Ecology Research (e.g., Natural Defensive Compounds)

Chemical ecology investigates the chemical signaling that mediates interactions between living organisms. A key area within this field is the study of defensive compounds used by organisms to deter predators, inhibit competitors, or resist pathogens. While direct research identifying 2-Hexadecyl-5-methylhydroquinone in nature is not prominent, its structural characteristics suggest a plausible role as a natural defensive compound, an area ripe for exploration.

Many insects, particularly true bugs (Heteroptera), and marine organisms produce a diverse array of chemicals for defense. nih.govnih.gov These secretions often contain quinones, hydroquinones, and other phenolic compounds. nih.gov The hydroquinone (B1673460) moiety of this compound is a known reactive group capable of acting as an irritant or toxin. Furthermore, the long C16 hexadecyl chain is a feature common in insect cuticular hydrocarbons, which are critical for preventing water loss and for chemical communication. researchgate.netnih.gov This lipophilic tail would allow the molecule to be easily integrated into the waxy layers of an insect's cuticle or the cell membranes of a soft-bodied marine invertebrate, positioning the reactive hydroquinone head for a defensive function upon contact with a predator. Research into the chemical composition of insect defensive secretions and marine allelochemicals could yet reveal the presence of this or structurally similar long-chain alkylhydroquinones. nih.govresearchgate.netmdpi.com

Research in Materials Science and Polymer Chemistry